molecular formula C13H16N2S B2378928 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine CAS No. 857041-76-0

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2378928
CAS No.: 857041-76-0
M. Wt: 232.35
InChI Key: JAVGORYGBJIUAT-UHFFFAOYSA-N
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Description

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-diethylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine
  • 4-(2,5-Diethylphenyl)-1,3-oxazole-2-amine
  • 4-(2,5-Diethylphenyl)-1,3-thiazol-2-thiol

Uniqueness

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the diethylphenyl group, which imparts distinct steric and electronic properties

Biological Activity

4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a thiazole ring and ethyl-substituted phenyl group, has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

  • Molecular Formula : C₁₃H₁₆N₂S
  • Molecular Weight : 232.34 g/mol

The thiazole ring contributes to the compound's unique properties, making it a subject of interest for further chemical modifications and applications in drug development.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows efficacy against various fungal strains, including drug-resistant species .

The compound's structure allows it to interact with microbial targets effectively, potentially disrupting their cellular processes.

Anticancer Effects

Research indicates that derivatives of thiazole compounds, including this compound, possess anticancer properties. A study highlighted the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound demonstrated moderate antiproliferative activity across multiple human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
10sSGC-79010.36 - 0.86Tubulin inhibition
10uVariousHigher than 10sReduced activity
10cVariousModerateTubulin dynamics disruption

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as a direct inhibitor of the enzyme 5-lipoxygenase (LOX), which plays a significant role in the synthesis of leukotrienes involved in inflammatory responses. This inhibition suggests potential therapeutic applications in treating conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    A series of thiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative effects compared to others .
  • Evaluation Against Leishmania :
    Another research study tested various thiazole derivatives against Leishmania amazonensis, indicating that these compounds could serve as promising candidates for developing new antileishmanial drugs due to their structural attributes influencing activity .
  • Inhibition of Inflammatory Pathways :
    A detailed investigation into the anti-inflammatory effects revealed that certain thiazole derivatives could significantly reduce markers of inflammation in vitro and in vivo, supporting their potential use in managing inflammatory diseases .

Properties

IUPAC Name

4-(2,5-diethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-9-5-6-10(4-2)11(7-9)12-8-16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVGORYGBJIUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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